2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride
Description
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride is a heterocyclic compound featuring a pyrazine ring linked to a partially saturated tetrahydropyridine moiety. Its dihydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-7-11-5-6-12-9;;/h1,5-7,10H,2-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLPLAOUAJIBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride typically involves the reaction of pyrazine with tetrahydropyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include multiple purification steps to ensure the final product meets the required specifications for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyrazine Cores
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Hydrochloride (45b)
- Structure : Contains a bicyclic pyridoindole core with fluorine and methoxy substituents.
- Key Differences : The absence of a pyrazine ring and the presence of indole and halogen substituents may enhance binding to serotonin or dopamine receptors compared to the target compound. UPLC-MS data (m/z 205.8) indicate a lower molecular weight than the target compound .
- Applications : Likely explored for CNS disorders due to its structural resemblance to psychoactive indole alkaloids.
- 2,3-Bis(pyridin-2-yl)pyrazine (Co-crystal with 1,2,4,5-Tetrafluoro-3,6-diiodobenzene) Structure: Pyrazine core substituted with pyridine rings. Key Differences: The planar pyrazine-pyridine system facilitates halogen bonding in co-crystals, as observed in crystallographic studies, whereas the target compound’s tetrahydropyridine ring introduces conformational flexibility . Applications: Potential in materials science for designing co-crystals with tailored physical properties.
Piperazine/Piperidine Derivatives
1-[2-(Pyridin-4-yl)ethyl]piperazine Dihydrochloride
- Structure : Piperazine ring linked to a pyridine-ethyl group.
- Key Differences : The piperazine moiety (two nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to the tetrahydropyridine in the target compound. The ethyl spacer may reduce steric hindrance in receptor binding .
- Applications : Likely investigated as a ligand for G-protein-coupled receptors (GPCRs).
- 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine Trihydrochloride Structure: Piperazine-piperidine hybrid with methyl and phenyl substituents. Key Differences: The trihydrochloride salt form (vs. dihydrochloride) increases aqueous solubility (noted in chloroform and methanol). Applications: Cited as a research chemical for neurological studies.
Hydrazine Derivatives
- 4-Hydrazinopyridine Dihydrochloride Structure: Pyridine ring with a hydrazine substituent. Key Differences: The hydrazine group enables nucleophilic reactivity (e.g., Schiff base formation), unlike the pyrazine-tetrahydropyridine system in the target compound. This makes it a versatile intermediate in synthesis . Applications: Used in the preparation of heterocyclic scaffolds for drug discovery.
Comparative Data Table
Research Findings and Implications
- Biological Activity : The target compound’s pyrazine-tetrahydropyridine hybrid may mimic natural ligands for amine receptors, but direct activity data are lacking. In contrast, fluorinated analogues (e.g., 45b) show validated bioactivity in receptor assays .
- Solubility and Stability : Dihydrochloride salts generally exhibit moderate solubility in polar solvents. Trihydrochloride derivatives (e.g., 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine) offer enhanced solubility, critical for in vivo studies .
- Synthetic Utility: Hydrazine-containing compounds (e.g., 4-Hydrazinopyridine) are preferred for modular synthesis, whereas the target compound’s saturated ring system may limit reactivity .
Biological Activity
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
- Molecular Formula : C10H12Cl2N4
- Molecular Weight : 251.14 g/mol
- Structure : The compound features a pyrazine ring substituted with a tetrahydropyridine moiety, which contributes to its biological activity.
- Calcium Channel Modulation : Recent studies indicate that compounds similar to this compound may interact with transient receptor potential (TRP) channels, particularly TRPC5. These channels are involved in various physiological processes including renal function and neuronal signaling .
- Neuroprotective Effects : Research has shown that derivatives of tetrahydropyridine can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease .
- Anticancer Activity : Preliminary findings suggest that the compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. The exact mechanism remains under investigation but may involve modulation of signaling pathways associated with cell survival and apoptosis .
Study 1: TRPC5 Inhibition
A recent study evaluated a series of tetrahydropyridine derivatives for their ability to inhibit TRPC5 channels. Compound 12 (structurally related to our compound of interest) demonstrated significant nephroprotective effects in a rat model of chronic kidney disease (CKD), indicating that similar compounds could be beneficial in treating renal pathologies .
Study 2: Neuroprotective Properties
In vitro studies have shown that tetrahydropyridine derivatives can protect dopaminergic neurons from oxidative damage induced by neurotoxins. This protective effect was linked to the reduction of reactive oxygen species (ROS) and the modulation of mitochondrial function .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
